5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
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Overview
Description
5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives .Physical and Chemical Properties Analysis
The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has a molecular weight of 220.65 . The melting point of the compound is 145-148 °C .Scientific Research Applications
Synthesis of Pyrazoles
Pyrazoles, including compounds like 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole, have versatile applications in the field of organic synthesis. Grotjahn et al. (2002) demonstrated a method for synthesizing pyrazoles with functionalized side chains, highlighting their utility as precursors to polyfunctional pyrazoles. This process involves the formation of the pyrazole nucleus followed by nucleophilic substitution reactions, allowing for the creation of derivatives with various side chains. Such derivatives can serve as ligands, with potential applications in catalysis and material science due to their ability to form hydrogen bonds depending on the steric environment created by the substituents at specific carbon positions (Grotjahn et al., 2002).
Biological and Pharmacological Activities
Pyrazole derivatives display a range of biological and pharmacological activities. A study by Soliman et al. (2019) explored the antioxidant properties of a pyrazolecarboxamide derivative in mitigating oxidative stress and DNA damage in African catfish exposed to lead nitrate. The study demonstrated the potential of pyrazole derivatives as antioxidants in biological systems, which could be relevant for environmental and toxicological applications (Soliman et al., 2019).
Structural and Theoretical Investigations
Viveka et al. (2016) conducted experimental and theoretical studies on a pyrazole-4-carboxylic acid derivative, which involved characterizing its structure through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and behavior of pyrazole derivatives, which can be crucial for understanding their reactivity and interactions in various chemical and biological contexts (Viveka et al., 2016).
Corrosion Inhibition
Research by Yadav et al. (2016) investigated the use of pyranopyrazole derivatives as inhibitors for mild steel corrosion in acidic solutions. This study highlights the potential application of pyrazole derivatives in industrial contexts, particularly in protecting metals against corrosion, which is a significant concern in various industries (Yadav et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide spectrum of biological activities .
Mode of Action
The exact mode of action of This compound It’s known that pyrazole derivatives interact with their targets, leading to various changes in the biological system
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to diverse downstream effects
Result of Action
The molecular and cellular effects of This compound It’s known that pyrazole derivatives can have a wide range of biological activities
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-3-9-18-10-12-13(16-17(2)14(12)15)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOQLMVZSMEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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